Cas no 330202-29-4 (6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline)

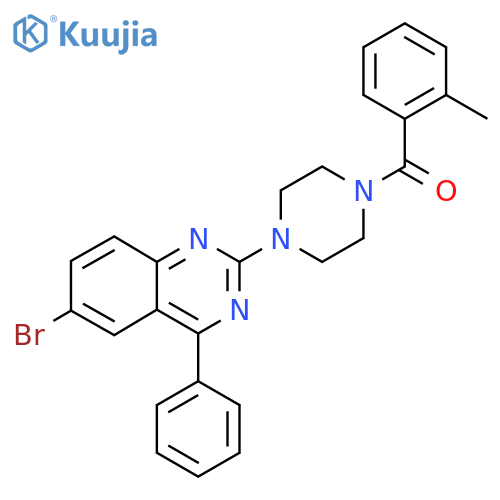

330202-29-4 structure

商品名:6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline

6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 化学的及び物理的性質

名前と識別子

-

- 6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline

- 330202-29-4

- [4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone

- F0358-0096

- 4-(6-bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone

- Oprea1_361067

- Oprea1_492842

- 6-BROMO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

- (4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(o-tolyl)methanone

- AKOS000638663

-

- インチ: 1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3

- InChIKey: SLVVXOMTLCMRRD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1)=C(C1C=CC=CC=1)N=C(N=2)N1CCN(C(C2C=CC=CC=2C)=O)CC1

計算された属性

- せいみつぶんしりょう: 486.10552g/mol

- どういたいしつりょう: 486.10552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 3

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0358-0096-10μmol |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-2mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-30mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-20mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-3mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-20μmol |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-40mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-2μmol |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-4mg |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0358-0096-5μmol |

6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |

330202-29-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

330202-29-4 (6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量